2,3'-ANHYDROTHYMIDINE
Overview
Description
3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,5,3]dioxazepine ring system
Mechanism of Action
Target of Action
It’s known that 3’-modified nucleosides are used as inhibitors of hiv replication
Mode of Action
The mode of action of 2,3’-Anhydrothymidine involves a series of chemical reactions. For instance, it can be derivatized to 5’-benzoyl-2’,3’-anhydrothymidine for use in the synthesis of 5’-Derivatives of 3’-(tetrazole-2’-yl)-3’-deoxythymidines . It can also be contacted with thioacetic acid to produce 3’-S-acetyl-3’-thio-2’-deoxynucleosides .
Biochemical Pathways
It’s known that metabolic pathways involve a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products .
Pharmacokinetics (ADME Properties)
It’s known that the compound is a powder form and soluble in methanol . It’s stored at -20°C, suggesting that it’s stable under low temperatures
Result of Action
It’s known that 3’-modified nucleosides, such as 2,3’-anhydrothymidine, are used as inhibitors of hiv replication
Action Environment
It’s known that the compound is stable under low temperatures, as it’s stored at -20°c
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one typically involves multiple steps. One common method starts with thymidine, which undergoes a series of reactions including protection, oxidation, and cyclization to form the desired compound . The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure the stability of intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The compound can be reduced to modify the dioxazepine ring.
Substitution: Functional groups on the pyrimido ring can be substituted with other groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to a more saturated ring system .
Scientific Research Applications
3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleoside metabolism.
Materials Science: The unique ring structure makes it a candidate for developing new materials with specific electronic properties.
Biological Research: It is used in studies involving enzyme inhibition and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Cytarabine: Another nucleoside analog used in cancer treatment.
Gemcitabine: A nucleoside analog with antiviral and anticancer properties.
Fludarabine: Used in the treatment of hematological malignancies.
Uniqueness
What sets 3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one apart is its unique ring structure, which provides distinct electronic properties and potential for targeted therapeutic applications .
Properties
IUPAC Name |
10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSNHEYOIASGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3CC(C(O3)CO)OC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936178 | |
Record name | 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783474 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15981-92-7 | |
Record name | NSC144601 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3'-anhydrothymidine in nucleoside chemistry?
A1: this compound serves as a crucial synthetic intermediate in nucleoside chemistry. Its strained three-membered epoxide ring makes it highly reactive towards nucleophiles, enabling the introduction of various substituents at the 3'-position of the deoxyribose sugar. This characteristic is widely exploited to synthesize therapeutically important nucleoside analogs, including the anti-HIV drug, 3'-azido-3'-deoxythymidine (AZT). [, , ]
Q2: Can you elaborate on the synthesis of AZT from this compound?
A2: AZT synthesis involves reacting this compound with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF). [] The azide ion (N3-) acts as a nucleophile, attacking the less hindered carbon of the epoxide ring, leading to ring opening and formation of the 3'-azido-3'-deoxythymidine (AZT) with inversion of configuration at the 3'-position. [, , ]
Q3: Are there alternative nucleophiles besides azide that can react with this compound?
A3: Yes, various other nucleophiles besides azide can react with this compound. Examples include:
- Thioacetic acid: Leads to the formation of 3'-S-acetyl-3'-thiothymidine, a key intermediate in synthesizing 3',5'-dithiothymidine. []
- O,O-disubstituted phosphorodithioic acids: Yields thymidine 3′-S-phosphorodithioate and dithymidine-3′-S-phosphorodithioate, valuable compounds in nucleotide chemistry. []
- Methyl mercaptan anion: Opens the epoxide ring to give the 3′-methylthio derivative, a precursor to 3′-(methylsulfinyl)-3′-deoxythymidine and its sulfone analog. []
- Triethylammonium salts of tetrazole or 5-substituted tetrazoles: Reacts with 5′-O-benzoyl-2,3′-anhydrothymidine to yield 5′-O-benzoyl-3′-(tetrazole-2”-yl)-3′-deoxythymidine and its 5”-substituted derivatives, which can be further modified to yield 3′-(tetrazole-2”-yl)-3′-deoxythymidine and its 5”-derivatives. []
Q4: How does the structure of this compound influence its reactivity?
A4: The reactivity of this compound stems from the inherent ring strain within its 2,3'-epoxy ring. This strain makes the ring susceptible to nucleophilic attack, primarily at the less sterically hindered 3'-carbon. [, , ]
Q5: What are some challenges associated with synthesizing this compound?
A5: Synthesizing this compound can be challenging due to the potential for side reactions, such as the formation of 2,5'-anhydro-1-(2-deoxy---threo-pentofuranosyl)thymine. [] Additionally, optimizing reaction conditions to favor the desired 2,3'-anhydro product over other possible isomers requires careful consideration. [, , , , ]
Q6: How is this compound typically synthesized?
A6: Several methods have been developed for the synthesis of this compound:
- DBU-mediated cyclization: Treatment of 5′-O-tritylthymidine with perfluorobutanesulfonyl fluoride and DBU in toluene yields 5′-O-trityl-2,3′-anhydrothymidine. []
- Thermal or base-promoted conversion: Heating or treating 5′-O-TBDMS-3′-O-(1H-imidazole-1-thiocarbonyl)thymidine with a base results in the formation of 5′-O-TBDMS-2,3′-anhydro-thymidine. [, ]
- Mitsunobu reaction: Direct conversion of thymidine to 2,3′-anhydrothymidine can be achieved using the Mitsunobu reaction. []
- Diphenyl sulphite mediated conversion: Heating thymidine with diphenyl sulphite in dimethylacetamide also leads to the formation of 2,3′-anhydrothymidine. [, ]
Q7: What is the role of protecting groups in the synthesis of this compound and its derivatives?
A7: Protecting groups, such as benzoyl, tosyl, trityl, and TBDMS, are often employed in the synthesis of this compound and its derivatives to prevent unwanted side reactions at the 5′-hydroxyl group. [, , , , , ] They are strategically chosen based on their compatibility with reaction conditions and ease of removal after the desired transformations are complete.
Q8: Has the crystal structure of this compound or its derivatives been determined?
A8: Yes, the crystal structure of 5′-O-tosyl-2,3′-anhydrothymidine has been determined. The crystal belongs to the triclinic system, space group P1. The analysis revealed the absence of intermolecular hydrogen bonds and a 32.23° angle between the benzene ring and pyrimidine planes. []
Q9: What are the potential applications of 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT) derived from this compound?
A9: [18F]FLT, synthesized from this compound, is a radiotracer used in positron emission tomography (PET) to image cellular proliferation. This is particularly relevant in oncology, where it shows promise for diagnosing and evaluating tumor response to therapy. [, , ]
Q10: What are some of the challenges in synthesizing and using [18F]FLT?
A10: Synthesizing [18F]FLT can be challenging due to the need for specialized equipment and expertise in radiochemistry. Low synthesis yields and limited repetition rates have also hindered its widespread clinical application. [, , ]
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